molecular formula C18H20N2O4 B4903948 N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Cat. No.: B4903948
M. Wt: 328.4 g/mol
InChI Key: FONWVOBPAVMFIV-FOWTUZBSSA-N
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Description

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound that features a furan ring, an amide group, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-butoxybenzoyl chloride with an appropriate furan derivative under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as amination and oxidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and amide group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid derivatives
  • Furan-2-ylmethylamine
  • 4-butoxybenzamide derivatives

Uniqueness

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to its combination of a furan ring, an amide group, and a butoxybenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-3-10-23-14-8-6-13(7-9-14)18(22)20-16(17(19)21)12-15-5-4-11-24-15/h4-9,11-12H,2-3,10H2,1H3,(H2,19,21)(H,20,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONWVOBPAVMFIV-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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